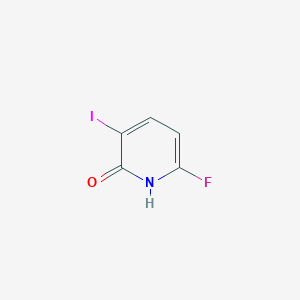
6-Fluoro-3-iodopyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-iodopyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of both fluorine and iodine substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodopyridin-2(1H)-one typically involves multi-step reactions. One common method includes the following steps :
Stage 1: Ethyl (6-fluoropyridin-2-yl)carbamate is treated with n-butyllithium and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran at -78°C for 2 hours.
Stage 2: The reaction mixture is then treated with iodine in tetrahydrofuran at -78°C for 1 hour.
Stage 3: The reaction is quenched with a saturated sodium thiosulfate solution and allowed to warm to ambient temperature. The product is then extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-iodopyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Fluoro-3-iodopyridin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3-chloropyridin-2(1H)-one
- 6-Fluoro-3-bromopyridin-2(1H)-one
- 6-Fluoro-3-iodopyridin-2-amine
Uniqueness
6-Fluoro-3-iodopyridin-2(1H)-one is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its reactivity and properties compared to similar compounds. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Propiedades
Fórmula molecular |
C5H3FINO |
|---|---|
Peso molecular |
238.99 g/mol |
Nombre IUPAC |
6-fluoro-3-iodo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3FINO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
Clave InChI |
KHCGZXGCCQZJKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


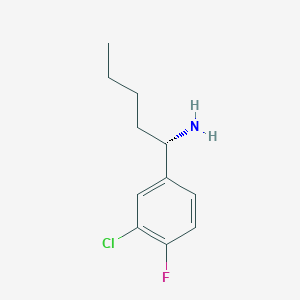
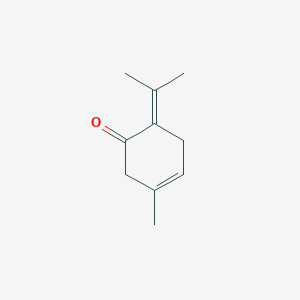
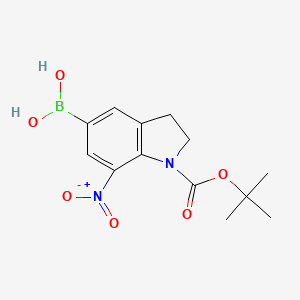

![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
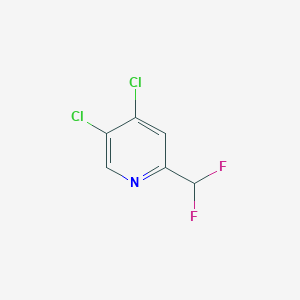
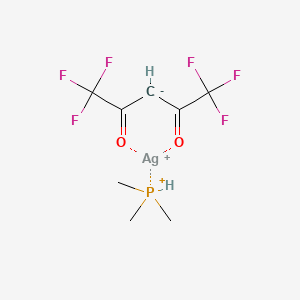

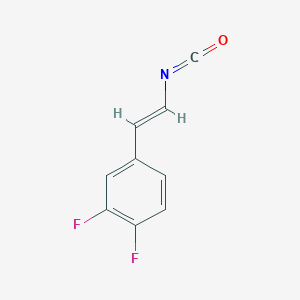
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
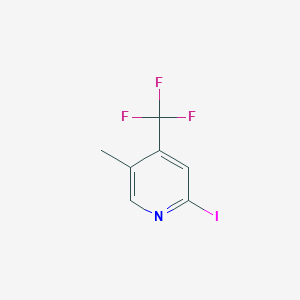
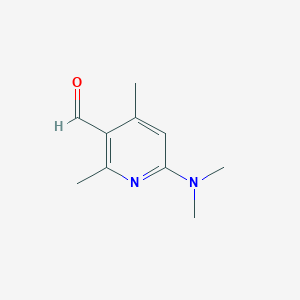
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
